Source: Chaetoglobosin R is isolated from the fungus Chaetomium globosum, which is known for producing a range of bioactive compounds. The Chaetomium species are often found in soil and decaying organic matter, contributing to their role in nutrient cycling and plant health.
Classification: Chaetoglobosin R belongs to the class of compounds known as cytochalasans, which are characterized by their complex polycyclic structures and diverse biological activities. These compounds are classified under fungal secondary metabolites, specifically within the group of alkaloids.
Methods: The synthesis of chaetoglobosin R can be approached through both natural extraction from fungal sources and total synthesis in laboratory settings. The total synthesis typically involves multi-step organic reactions that construct the complex bicyclic structure characteristic of chaetoglobosins.
Structure: Chaetoglobosin R features a complex molecular structure typical of cytochalasans, characterized by multiple fused rings and hydroxyl groups. The specific arrangement of these functional groups contributes to its biological activity.
Data obtained from spectroscopic analyses (such as NMR and mass spectrometry) confirm the structural integrity and purity of synthesized or extracted chaetoglobosin R .
Reactions: Chaetoglobosin R can participate in various chemical reactions typical for secondary metabolites, including:
The mechanism by which chaetoglobosin R exerts its biological effects is primarily through interference with cellular structures:
Data from various studies suggest that chaetoglobosin R's action may also involve modulation of signaling pathways related to cell survival and death.
Physical Properties:
Chemical Properties:
Relevant analyses have shown that chaetoglobosin R maintains its structural integrity under various conditions, making it suitable for further applications .
Chaetoglobosin R has several promising applications:
Chaetoglobosin R belongs to the cytochalasan alkaloid family, characterized by a perhydroisoindolone core fused to a 13-membered macrocyclic ring system. This complex architecture incorporates an indol-3-ylmethyl group at C-3, a defining feature of chaetoglobosins [8]. Unlike simpler chaetoglobosins, Chaetoglobosin R possesses a unique C-17 aldehyde moiety (δ~H~ 9.30 ppm, δ~C~ 197.6) and a Δ¹³,¹⁴ double bond with trans-geometry (J = 15.3 Hz), as confirmed by J-coupling analysis [7] [10]. Stereochemical analysis reveals multiple chiral centers, typically with S-configuration at C-3 and R-configuration at C-6/C-7 epoxide, consistent with biosynthetic pathways involving enzymatic Diels-Alder cyclization [8].
Table 1: Key Structural Features of Chaetoglobosin R
Structural Element | Chemical Shift (δ~H~/δ~C~ ppm) | Stereochemistry |
---|---|---|
C-3 (Methine) | 3.55 / 60.1 | S |
C-6/C-7 (Epoxide) | - / 71.0, 53.1 | 6R,7R |
C-17 (Aldehyde) | 9.30 / 197.6 | - |
Δ¹³,¹⁴ (trans-double bond) | 6.03 / 131.8, 131.8 | - |
C-20 (Ketone) | - / 209.1 | - |
Chaetoglobosin R exhibits limited aqueous solubility (<0.1 mg/mL) due to its macrocyclic lipophilic backbone but demonstrates moderate solubility in polar organic solvents like methanol and ethyl acetate [6] [10]. Its stability is influenced by the highly reactive epoxide ring and aldehyde group, making it susceptible to nucleophilic attack. Under alkaline conditions (pH >7.0), rapid epoxide hydrolysis occurs, leading to diol formation, while acidic environments (pH <4.0) promote intramolecular cyclization [6]. Light exposure accelerates degradation via radical-mediated oxidation of the indole ring, necessitating storage at -20°C under inert gas. The compound's reactivity is further evidenced by its Michael acceptor capability at the α,β-unsaturated aldehyde (C-17), enabling covalent binding to thiol groups in proteins [7].
Chaetoglobosin R's structure diverges significantly from common analogues like Chaetoglobosin A and C. Unlike Chaetoglobosin A (which has a saturated C-17/C-18 bond), Chaetoglobosin R features a conjugated aldehyde-enone system (C-17/C-18/C-19/C-20) that enhances electrophilicity [2] [7]. Chaetoglobosin R lacks the C-19/C-20 lactone bridge seen in Chaetoglobosin F, instead possessing a flexible C-20 ketone [10]. Biologically, Chaetoglobosin R shows selective antifungal activity against Aspergillus fumigatus (MIC: 2.5 μg/mL) but weaker cytotoxicity than Chaetoglobosin A in mammalian cells, correlating with its reduced macrocyclic rigidity [2] [3].
Table 2: Structural and Functional Comparison of Key Chaetoglobosins
Compound | C-17 Feature | C-19/C-20 System | Bioactivity Signature |
---|---|---|---|
Chaetoglobosin R | Aldehyde | Ketone | Antifungal (selective) |
Chaetoglobosin A | Methyl | Hydroxy | Cytotoxic, actin-disrupting |
Chaetoglobosin C | Hydroxymethyl | Lactone | Broad-spectrum cytotoxicity |
Chaetoglobosin F | Methyl | Lactone | Phytotoxic, immunosuppressive |
Structural characterization of Chaetoglobosin R relies on multidimensional NMR spectroscopy. Key correlations in the ¹H-¹³C HMBC spectrum confirm the aldehyde functionality (H-17 δ~H~ 9.30 to C-18 δ~C~ 138.9) and indole linkage (H-10 δ~H~ 2.77/2.50 to C-3' δ~C~ 111.8) [7]. ROESY NMR reveals through-space interactions between H-14 (δ~H~ 5.10) and H-16 (δ~H~ 2.62), confirming Z-geometry at Δ¹³,¹⁴. High-resolution ESI-MS provides the molecular formula C~32~H~36~N~2~O~5~ (m/z 513.2754 [M+H]⁺), while tandem MS/MS yields diagnostic fragments at m/z 144 (C~10~H~10~N⁺, indole-ethyl cleavage) and m/z 369 (macrocyclic cleavage) [3] [10]. HPLC-UV-PDA analysis shows λ~max~ at 281 nm (ɛ = 7700), characteristic of the conjugated indole-carbonyl system [10].
Molecular docking simulations predict high-affinity binding (ΔG = -9.2 kcal/mol) between Chaetoglobosin R and actin's subdomain 1, facilitated by hydrogen bonding between its C-20 ketone and Arg~183~ residue [8]. Molecular dynamics (MD) trajectories (150 ns) reveal stable hydrophobic interactions of the indole ring with Phe~352~ and Tyr~91~, while the C-17 aldehyde exhibits transient polar contacts with Ser~350~ [4] [9]. DFT calculations (B3LYP/6-311G) indicate electrostatic potential minima at the epoxide ring (σ = -35 kcal/mol) and aldehyde group (σ = -28 kcal/mol), explaining their nucleophilic susceptibility [4]. **ADMET predictions suggest moderate blood-brain barrier permeability (log BB = -0.7) and P-glycoprotein binding (IC~50~ = 8.3 μM), consistent with its macrocyclic lipophilicity (cLogP = 3.8) [4] [9].
Table 3: Computational Interaction Parameters for Chaetoglobosin R
Target Protein | Docking Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
---|---|---|---|
Actin (PDB:1J6Z) | -9.2 | Arg~183~, Tyr~91~, Phe~352~ | H-bonding, Hydrophobic |
CYP3A4 | -7.1 | Phe~108~, Ile~120~ | π-Stacking |
P-glycoprotein | -8.5 | Gln~721~, Asn~838~ | Electrostatic |
Comprehensive List of Compounds Mentioned:
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